molecular formula C6H11Cl2N3 B1464093 N5-Methylpyridine-2,5-diamine dihydrochloride CAS No. 1354961-28-6

N5-Methylpyridine-2,5-diamine dihydrochloride

Cat. No.: B1464093
CAS No.: 1354961-28-6
M. Wt: 196.07 g/mol
InChI Key: DNRDTUCSPVMJDR-UHFFFAOYSA-N
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Description

N5-Methylpyridine-2,5-diamine dihydrochloride: is a chemical compound with the molecular formula C6H11Cl2N3 and a molecular weight of 196.08 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N5-Methylpyridine-2,5-diamine dihydrochloride typically involves the methylation of pyridine-2,5-diamine. The reaction is carried out under controlled conditions to ensure the selective methylation at the N5 position. Common reagents used in this synthesis include methyl iodide or dimethyl sulfate as methylating agents. The reaction is usually performed in an organic solvent such as acetonitrile or dimethylformamide, and the reaction mixture is heated to facilitate the methylation process .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale methylation reactions using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The dihydrochloride salt is then obtained by treating the methylated product with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions: N5-Methylpyridine-2,5-diamine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form N5-methylpyridine-2,5-diamine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides are used in substitution reactions.

Major Products Formed:

    Oxidation: N5-Methylpyridine-2,5-diamine N-oxide.

    Reduction: N5-Methylpyridine-2,5-diamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N5-Methylpyridine-2,5-diamine dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of N5-Methylpyridine-2,5-diamine dihydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action depend on the specific enzyme or biological target it interacts with.

Comparison with Similar Compounds

    Pyridine-2,5-diamine: Lacks the methyl group at the N5 position.

    N5-Methylpyridine-2,3-diamine: Methyl group is at a different position.

    N5-Methylpyridine-3,5-diamine: Methyl group and amino groups are at different positions.

Uniqueness: N5-Methylpyridine-2,5-diamine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the N5 position can influence its reactivity and interaction with biological targets, making it a valuable compound in various research applications .

Properties

IUPAC Name

5-N-methylpyridine-2,5-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.2ClH/c1-8-5-2-3-6(7)9-4-5;;/h2-4,8H,1H3,(H2,7,9);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNRDTUCSPVMJDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CN=C(C=C1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50712424
Record name N~5~-Methylpyridine-2,5-diamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50712424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354961-28-6
Record name N~5~-Methylpyridine-2,5-diamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50712424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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